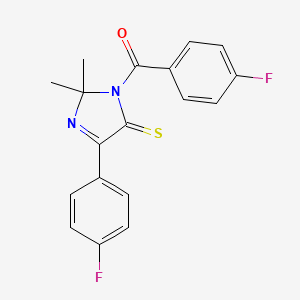
1-(4-fluorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C18H14F2N2OS and its molecular weight is 344.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex imidazole ring structure with fluorinated aromatic groups, which may enhance its biological properties. The presence of the thione functional group is significant as it can influence the reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(4-fluorobenzoyl)-4-methylthiosemicarbazide with sodium hydroxide under reflux conditions, yielding the desired product in high purity. The reaction can be summarized as follows:
Antimicrobial Activity
Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Effective antifungal action |
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The MTT assay has been employed to assess cell viability in the presence of the compound. Preliminary results indicate that this imidazole derivative does not exhibit significant cytotoxic effects at therapeutic concentrations.
Study on Imidazole Derivatives
A study highlighted the biological evaluation of various imidazole derivatives, including those structurally related to our compound. The findings suggested that these derivatives possess antitumor and antiviral activities, likely due to their ability to interact with cellular targets such as kinases and enzymes involved in DNA replication.
Mechanistic Insights
The interactions of imidazole derivatives with biological macromolecules have been investigated using techniques such as X-ray crystallography and NMR spectroscopy. These studies revealed that hydrogen bonding and π-π stacking interactions play a critical role in the binding affinity of these compounds to their targets.
Propiedades
IUPAC Name |
(4-fluorophenyl)-[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c1-18(2)21-15(11-3-7-13(19)8-4-11)17(24)22(18)16(23)12-5-9-14(20)10-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEKMRWWSSDDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














